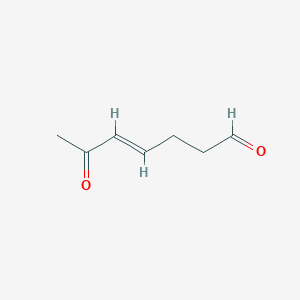

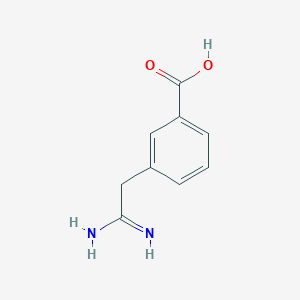

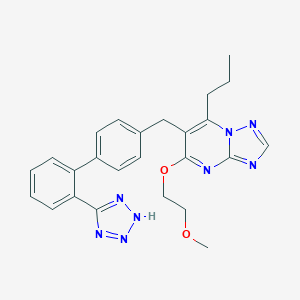

![molecular formula C18H48Cl2O5Si6 B064685 3-氯丙基-[3-氯丙基-双(三甲基甲硅氧基)甲硅烷基]氧基-双(三甲基甲硅氧基)甲硅烷 CAS No. 163124-51-4](/img/structure/B64685.png)

3-氯丙基-[3-氯丙基-双(三甲基甲硅氧基)甲硅烷基]氧基-双(三甲基甲硅氧基)甲硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organosilicon compounds, which are characterized by their use in various chemical synthesis and applications due to their unique properties. The specific structure of this compound suggests its potential in applications related to silylation reactions and as intermediates in the synthesis of more complex silicon-containing compounds.

Synthesis Analysis

The synthesis of similar organosilicon compounds typically involves reactions such as silylation, hydrolytic polycondensation, or metallation followed by reaction with trimethylsilylchloride. For example, 1,3-bis(trimethylsilyl)-1-alkynes can be obtained from trimethylsilyl propargylsilanes through these methods, showcasing the typical pathways that might be involved in the synthesis of the compound (Pornet, Mesnard, & Miginiac, 1982).

Molecular Structure Analysis

The molecular structure of related compounds, such as trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, has been analyzed using techniques like Hirshfeld surface analysis. This analysis shows structure-defining interactions, which help in understanding the molecular arrangement and intermolecular interactions present in such compounds (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Reactions and Properties

Organosilicon compounds like our compound of interest are known to undergo various chemical reactions including rearrangements, hydroboration, and coupling reactions. For instance, (3-Hydroxy-1-propenyl)tris(trimethylsilyl)silanes have shown rapid rearrangement in the presence of acid, highlighting the reactivity of silicon-containing compounds under acidic conditions (Schmohl, Wandschneider, Reinke, Heintz, & Oehme, 2002).

Physical Properties Analysis

The physical properties of organosilicon compounds, such as solubility, boiling point, and stability, can be deduced from their molecular structure and bonding. Compounds with similar structures have been studied for their stability against hydrolysis and thermal conditions, contributing to our understanding of the physical properties of such materials (Gunji, Shigematsu, Kajiwara, & Abe, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various chemical conditions, and the ability to undergo specific reactions like hydrosilylation or cycloaddition, define the utility of the organosilicon compounds in synthetic chemistry. For example, studies on bis(trimethylsilyl)-1,3-alcynes demonstrate their application in producing α-functional allenyltrimethylsilanes, illustrating typical chemical behaviors of these compounds (Pornet, Mesnard, & Miginiac, 1982).

科学研究应用

在硅碳化合物合成中的应用

该化合物用于合成硅碳不饱和化合物,特别是在形成硅环丙烯和硅环丁烯中间体中。例如,将吡瓦酰基和金刚烷基三(三甲基甲硅烷基)甲硅烷与双(三甲基甲硅烷基)乙炔和双(二甲基苯基甲硅烷基)乙炔共热解,导致形成各自的加合物硅环丙烯,表明该化合物在创建复杂的硅碳结构中的效用 (Naka 等人,2000)。

在贝耶尔-维利格氧化中的作用

该化合物因其在循环酮的贝耶尔-维利格氧化中作为甲硅过氧化物氧化剂的作用而受到关注。此过程利用氯化铝(III)离子液体作为催化剂,并证明了该化合物在促进复杂有机反应中的潜力 (Baj 等人,2013)。

气相反应

在气相反应中,该化合物参与了双(三甲基甲硅烷基)甲硅烷基的重排,生成 1,1,4,4-四甲基-1,2,4-三甲硅环戊烷。这突出了其在气相化学转化中的效用,特别是在生产特殊硅化合物中的效用 (Chen 等人,1980)。

在还原偶联过程中

该化合物还用于还原偶联过程中。例如,三甲基氯硅烷在锌存在下与羰基化合物反应,生成 O-甲硅烷基化频哪醇,表明该化合物在制备双(甲硅氧基)烷烃中的重要性 (So 等人,1988)。

光引发自由基反应

它在光引发自由基反应中发挥作用,特别是在配制各种烷氧基硅烷中。这在材料科学领域具有重要意义,特别是对于生产具有发光性能和改性硅表面的化合物 (Zuo 等人,2014)。

有机化学中的机理研究

最后,该化合物在有机化学的机理研究中至关重要。例如,研究酰基硅烷和乙炔的热反应生成硅环丙烯,提供了对化学反应中硅烯和甲硅烷基之间复杂相互作用的见解 (Tanaka 等人,2011)。

属性

IUPAC Name |

3-chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H48Cl2O5Si6/c1-26(2,3)21-30(17-13-15-19,22-27(4,5)6)25-31(18-14-16-20,23-28(7,8)9)24-29(10,11)12/h13-18H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKJFPYUKSYUKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H48Cl2O5Si6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(3-chloropropyl)tetrakis(trimethylsiloxy)disiloxane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

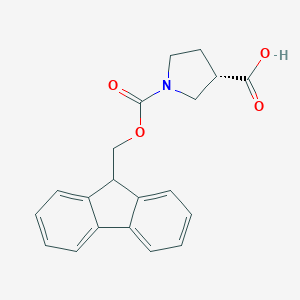

![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)

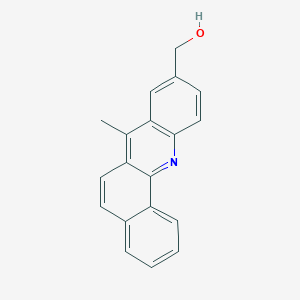

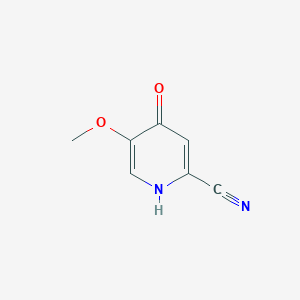

![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)

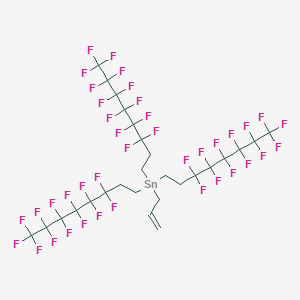

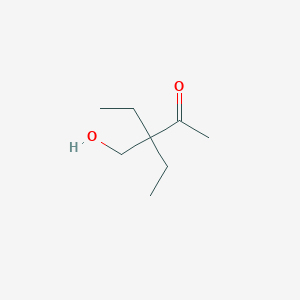

![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)